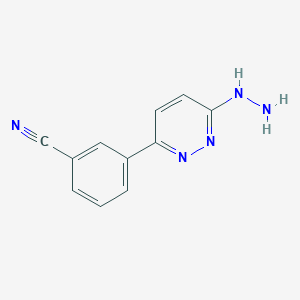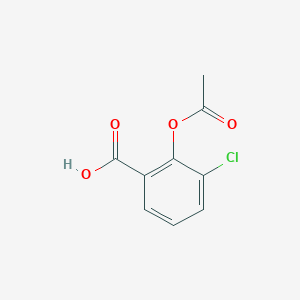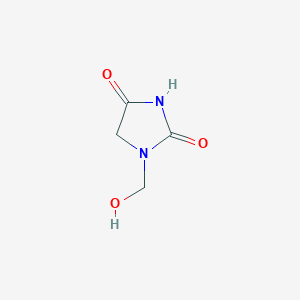![molecular formula C14H10FN3OS2 B8492881 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a fluorophenyl group and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other research areas.
Méthodes De Préparation
The synthesis of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the Methylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methylsulfanyl group is introduced to the thieno[3,2-d]pyrimidine core.
Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Applications De Recherche Scientifique
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thieno[3,2-d]pyrimidine core make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Research: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for these targets. The thieno[3,2-d]pyrimidine core may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide include other thieno[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples of similar compounds include:
- 7-(4-Chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
Propriétés
Formule moléculaire |
C14H10FN3OS2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-20-14-17-6-9-11(18-14)10(12(21-9)13(16)19)7-2-4-8(15)5-3-7/h2-6H,1H3,(H2,16,19) |
Clé InChI |
XWGIRZDSWAJTFR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C(=N1)C(=C(S2)C(=O)N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8492894.png)

![4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B8492907.png)
